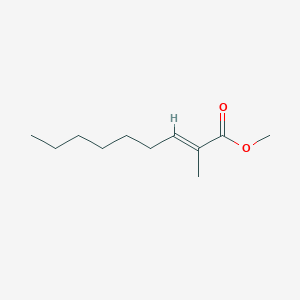

Methyl 2-methylnon-2-enoate

Description

BenchChem offers high-quality Methyl 2-methylnon-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-methylnon-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

methyl (E)-2-methylnon-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-4-5-6-7-8-9-10(2)11(12)13-3/h9H,4-8H2,1-3H3/b10-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXSUULAUCOUNV-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=C(C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C(\C)/C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical structure and physical properties of methyl 2-methylnon-2-enoate

An in-depth technical analysis of methyl 2-methylnon-2-enoate requires a rigorous examination of its structural nuances, synthetic pathways, and physicochemical behavior. As an α,β -unsaturated ester, this compound presents unique steric and electronic properties that make it highly valuable in advanced fragrance formulation, lipid chemistry, and synthetic intermediate design.

This whitepaper provides a comprehensive, self-validating guide to the chemical identity, stereoselective synthesis, and structural applications of methyl 2-methylnon-2-enoate.

Chemical Identity & The CAS Nomenclature Anomaly

A critical foundational step in researching methyl 2-methylnon-2-enoate is navigating commercial database inaccuracies. Many global chemical suppliers erroneously catalog this compound under CAS 111-79-5 [1]. However, CAS 111-79-5 strictly refers to its unmethylated analog, methyl 2-nonenoate (C10H18O2)[2].

The accurate registry number for methyl 2-methylnon-2-enoate (C11H20O2) is CAS 56898-36-3 [3]. This structural distinction—the addition of an α -methyl group—is not merely semantic; it fundamentally alters the molecule's steric profile, volatility, and reactivity as a Michael acceptor.

Structural Elucidation

The molecule consists of a 9-carbon main chain (nonenoate scaffold) with a double bond at the C2 position. The presence of a methyl group at the α -carbon (C2) and a methoxy group forming the ester yields the empirical formula C11H20O2. The thermodynamically favored conformation is the (E)-isomer, where the bulky alkyl chain and the ester moiety are positioned anti to one another to minimize steric clash.

Physicochemical Properties

Understanding the macroscopic properties of methyl 2-methylnon-2-enoate is essential for predicting its behavior in biphasic systems, lipid nanoparticles, or volatile fragrance matrices.

| Property | Value | Structural Causality |

| IUPAC Name | Methyl (E)-2-methylnon-2-enoate | Denotes the favored anti stereochemistry. |

| Accurate CAS Number | 56898-36-3 | Distinguishes from the unmethylated analog[3]. |

| Molecular Formula | C11H20O2 | C9 chain + α -methyl + methyl ester. |

| Molecular Weight | 184.28 g/mol | Optimal mass range for olfactory receptor binding. |

| LogP (Estimated) | ~3.8 - 4.2 | High lipophilicity dictates strong lipid membrane affinity. |

| Appearance | Colorless to pale yellow liquid | Lack of extended conjugation prevents visible light absorption. |

| Odor Profile | Fruity, slightly floral/green | Ester moiety interacts with specific olfactory GPCRs[4]. |

Structure-Activity Relationship (SAR) in Formulation

In both biological assays and commercial fragrance formulations, the α -methyl group serves a distinct protective function. Standard α,β -unsaturated esters are classic Michael acceptors, highly vulnerable to nucleophilic attack by thiols (e.g., glutathione in vivo, or sulfur-containing compounds in complex mixtures).

The steric shielding provided by the C2-methyl group drastically reduces the kinetics of this nucleophilic addition. Consequently, methyl 2-methylnon-2-enoate exhibits an extended half-life and acts as a highly stable, low-volatile fragrance modulator that anchors highly volatile top notes without degrading over time[5].

Fig 1: Functional mapping of the methyl 2-methylnon-2-enoate scaffold.

Stereoselective Synthesis: The HWE Protocol

To achieve >95% (E)-stereoselectivity, standard Wittig olefination is insufficient due to poor thermodynamic control. Instead, the utilizing a stabilized phosphonate carbanion is the gold standard.

Carbon-Counting Logic

Reacting heptanal (7 carbons) with trimethyl 2-phosphonopropionate yields the exact C9 backbone required. The ester carbonyl becomes C1, the phosphonate's α -carbon becomes C2 (bearing the methyl group), and the aldehyde carbon becomes C3. The remaining 6 carbons of heptanal form C4-C9, perfectly constructing the 2-methylnon-2-enoate architecture.

Fig 2: Step-by-step workflow of the HWE stereoselective olefination.

Step-by-Step Self-Validating Protocol

-

Ylide Generation: Suspend Sodium Hydride (NaH, 1.2 eq) in anhydrous THF under argon at 0 °C. Dropwise add trimethyl 2-phosphonopropionate (1.1 eq).

-

Causality: Stir until H2 gas evolution ceases. The cessation of bubbling acts as a self-validating visual indicator that the phosphonate carbanion is fully formed.

-

-

Controlled Addition: Introduce heptanal (1.0 eq) dropwise, strictly maintaining the reaction at 0 °C.

-

Causality: Low temperatures suppress the formation of the kinetic (Z)-oxaphosphetane intermediate, heavily biasing the transition state toward the thermodynamic (E)-isomer.

-

-

Reaction Monitoring: Allow the mixture to warm to 25 °C and stir for 4 hours. Monitor via TLC (Hexanes:EtOAc 9:1).

-

Causality: Because heptanal lacks extended conjugation, it is UV-inactive. You must use a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain to visualize unreacted aldehyde, ensuring complete conversion before quenching.

-

-

Quenching & Extraction: Quench with saturated aqueous NH4Cl to neutralize unreacted NaH. Extract 3x with diethyl ether, wash with brine, and dry over anhydrous Na2SO4 .

-

Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography to isolate the pure (E)-methyl 2-methylnon-2-enoate.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized compound, empirical validation must confirm both the structural connectivity and the stereochemical purity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The mass spectrum will exhibit a distinct molecular ion peak [M]+ at m/z 184. Fragmentation typically yields a prominent peak corresponding to the loss of the methoxy radical [M−31]+ .

-

Proton Nuclear Magnetic Resonance ( 1 H-NMR):

-

Self-Validating Metric: The chemical shift of the C3 vinylic proton is the ultimate proof of stereochemistry. In the (E)-isomer, this proton is deshielded by the anisotropic cone of the anti-positioned ester carbonyl, appearing as a distinct triplet of quartets (due to coupling with the C4 methylene and long-range allylic coupling with the C2 methyl) around 6.5 – 6.8 ppm . If the kinetic (Z)-isomer is present, its vinylic proton will resonate significantly further upfield.

-

The C2 methyl group will appear as a broad singlet near 1.8 ppm, and the ester methoxy group will present as a sharp, integrated 3H singlet at ~3.7 ppm.

-

References

-

SpectraBase Compound Registry Title: 2-Nonenoic acid, 2-methyl-, methyl ester (CAS 56898-36-3) Source: John Wiley & Sons, Inc. URL:[Link]

- Title: Fragrance compositions and uses thereof (Modulator mechanisms)

-

Organic Chemistry Portal Title: Horner-Wadsworth-Emmons Reaction Principles Source: Organic-Chemistry.org URL:[Link]

Sources

- 1. CAS 111-79-5: Méthyl 2-nonénoate | CymitQuimica [cymitquimica.com]

- 2. CAS 111-79-5: Methyl 2-nonenoate | CymitQuimica [cymitquimica.com]

- 3. spectrabase.com [spectrabase.com]

- 4. CAS 111-79-5: Methyl 2-nonenoate | CymitQuimica [cymitquimica.com]

- 5. US10501706B2 - Fragrance compositions and uses thereof - Google Patents [patents.google.com]

Methyl 2-methylnon-2-enoate mass spectrometry (MS) fragmentation pattern

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Methyl 2-methylnon-2-enoate

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of methyl 2-methylnon-2-enoate (C₁₁H₂₀O₂). As a Senior Application Scientist, this document moves beyond a simple cataloging of mass-to-charge ratios (m/z) to explain the causal chemical mechanisms driving ion formation. We will explore the principal fragmentation pathways, including α-cleavages, a significant McLafferty-type rearrangement specific to the α,β-unsaturated structure, and characteristic alkyl chain cleavages. This guide is designed for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation of volatile and semi-volatile organic compounds. All mechanistic claims are supported by authoritative references, and a detailed experimental protocol for acquiring high-quality data via Gas Chromatography-Mass Spectrometry (GC-MS) is provided.

Introduction to Methyl 2-methylnon-2-enoate and Mass Spectrometry

Methyl 2-methylnon-2-enoate is an α,β-unsaturated methyl ester. Its structure, featuring a carbon-carbon double bond conjugated with a carbonyl group, presents a unique and predictable fragmentation pattern under electron ionization (EI). Understanding this pattern is crucial for its unambiguous identification in complex matrices, a common task in fields ranging from flavor and fragrance analysis to metabolomics.

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for volatile compounds like methyl 2-methylnon-2-enoate.[1] The gas chromatograph separates the analyte from other components, while the mass spectrometer bombards the isolated molecule with electrons (typically at 70 eV), inducing ionization and subsequent fragmentation.[2] The resulting mass spectrum is a fingerprint of the molecule, where the pattern of fragment ions reveals its underlying structure. While hard ionization techniques like EI can sometimes lead to a weak or absent molecular ion for unsaturated compounds, the fragment ions provide the necessary structural information.[3]

The Molecular Ion (M•+)

Upon entering the EI source, the molecule loses an electron, typically from a non-bonding orbital on one of the oxygen atoms, to form the molecular ion (M•+).

Molecule: Methyl 2-methylnon-2-enoate Formula: C₁₁H₂₀O₂ Molecular Weight: 184.28 g/mol Molecular Ion (M•+): m/z 184

The stability of this molecular ion can vary. The conjugated system offers some electronic stability; however, the high energy of electron ionization (70 eV) provides more than enough energy to initiate fragmentation, and the M•+ peak may be of low relative abundance.[4]

Principal Fragmentation Pathways under Electron Ionization (EI)

The fragmentation of the methyl 2-methylnon-2-enoate molecular ion is dominated by several key pathways dictated by the functional groups present: the ester, the conjugated double bond, the α-methyl group, and the hexyl alkyl chain.

Alpha (α) Cleavage

Alpha cleavage involves the breaking of bonds adjacent to the carbonyl group. This is a common fragmentation pathway for esters.[5][6] For methyl 2-methylnon-2-enoate, the most significant α-cleavage is the loss of the methoxy radical (•OCH₃).

-

Loss of a Methoxy Radical (•OCH₃): This cleavage results in the formation of a highly stable, resonance-stabilized acylium ion at m/z 153 . This ion is often a prominent peak in the spectrum of methyl esters.[5]

McLafferty-Type Rearrangement

The classic McLafferty rearrangement, a hallmark of many carbonyl compounds, involves the transfer of a γ-hydrogen to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the α-β bond.[7][8] In methyl 2-methylnon-2-enoate, the C2-C3 double bond prevents this typical rearrangement.

However, a highly favorable and diagnostic rearrangement can still occur. This process involves the transfer of a hydrogen atom from the γ-position of the alkyl chain (C5) to the carbonyl oxygen, proceeding through a six-membered ring transition state. This induces cleavage of the C4-C5 bond, resulting in the elimination of a neutral pentene molecule and the formation of a characteristic radical cation at m/z 114 .

Alkyl Chain Cleavage

Fragmentation can also occur at any point along the C₆H₁₃ alkyl chain. This results in a series of carbocation fragments, typically separated by 14 mass units (corresponding to a CH₂ group).[5][6] These fragmentations arise from simple C-C bond cleavages, leading to a characteristic pattern in the lower mass range of the spectrum.

Predicted Mass Spectrum Summary

The combination of these fragmentation pathways produces a predictable mass spectrum. The following table summarizes the key ions expected for methyl 2-methylnon-2-enoate.

| m/z | Proposed Ion Structure / Formula | Fragmentation Mechanism | Notes |

| 184 | [C₁₁H₂₀O₂]•+ | Molecular Ion (M•+) | May be weak or absent. |

| 153 | [C₁₀H₁₇O]⁺ | α-Cleavage | Loss of •OCH₃. Expected to be a significant peak.[5] |

| 127 | [C₉H₁₅]⁺ | Alkyl Chain Cleavage | Loss of •C₄H₉ from M•+ (or related pathways). |

| 114 | [C₆H₁₀O₂]•+ | McLafferty-Type Rearrangement | Loss of C₅H₁₀. Highly diagnostic for this structure. |

| 99 | [C₆H₁₁O]⁺ | Secondary fragmentation or other cleavage | Often seen in esters, potentially from loss of an alkene from the m/z 153 ion.[8] |

| 87 | [C₄H₇O₂]⁺ | Cleavage of the C4-C5 bond | A common ion for saturated methyl esters, may appear here with lower intensity.[9] |

| 59 | [CH₃OCO]⁺ | α-Cleavage | Formation of the methoxycarbonyl cation. |

Experimental Protocol for GC-MS Analysis

This protocol outlines a self-validating system for the analysis of methyl 2-methylnon-2-enoate, applicable to most modern GC-MS instruments. This method is based on standard procedures for the analysis of volatile organic compounds (VOCs) and fatty acid methyl esters (FAMEs).[9][10][11][12]

5.1 Sample Preparation

-

Standard Preparation: Prepare a stock solution of methyl 2-methylnon-2-enoate at 1 mg/mL in a high-purity solvent (e.g., hexane or ethyl acetate).

-

Working Solutions: Create a series of dilutions from the stock solution (e.g., 0.1, 1, 10, 50, 100 µg/mL) to establish a calibration curve and determine the limit of detection.

-

Sample Matrix: If analyzing a complex sample, use an appropriate extraction method (e.g., liquid-liquid extraction, solid-phase microextraction (SPME)) to isolate the analyte.[13] The choice depends on the sample matrix and required sensitivity.[13]

5.2 GC-MS Instrumentation and Parameters The following parameters provide a robust starting point for method development.

| Parameter | Setting | Rationale / Expertise & Experience |

| GC System | Agilent 8890 GC (or equivalent) | Standard, reliable platform for VOC analysis. |

| MS System | Agilent 5977B MSD (or equivalent) | Provides excellent sensitivity and spectral fidelity. |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | A non-polar column offering good resolution for a wide range of analytes. |

| Injection Mode | Splitless (or Split 10:1) | Use splitless for trace analysis to maximize sensitivity; use split for higher concentrations to prevent column overload. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |

| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |

| Flow Rate | 1.2 mL/min (Constant Flow) | Optimizes separation efficiency and peak shape. |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A general-purpose temperature program that effectively separates semi-volatile compounds. |

| MS Source Temp. | 230 °C | Standard temperature to maintain ion source cleanliness and promote proper ionization. |

| MS Quad Temp. | 150 °C | Ensures stable mass filtering. |

| Ionization Mode | Electron Ionization (EI) | Standard hard ionization technique for creating reproducible, library-searchable spectra.[2] |

| Ionization Energy | 70 eV | Industry standard for generating consistent fragmentation patterns. |

| Mass Range | m/z 35 - 400 | Captures all expected fragments from the molecular ion down to smaller, common organic fragments. |

| Scan Rate | 3 scans/sec | Provides sufficient data points across each chromatographic peak for reliable spectral deconvolution. |

5.3 Data Analysis

-

Peak Identification: Identify the chromatographic peak corresponding to methyl 2-methylnon-2-enoate based on its retention time from the standard injection.

-

Spectral Verification: Compare the acquired mass spectrum against the predicted fragmentation pattern detailed in Section 4.0.

-

Library Matching: Search the acquired spectrum against a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation.[14]

Conclusion

The EI mass spectrometry fragmentation of methyl 2-methylnon-2-enoate is a predictable process governed by fundamental principles of ion chemistry. The key diagnostic fragments are the acylium ion at m/z 153 (from α-cleavage) and the highly characteristic rearranged ion at m/z 114 (from a McLafferty-type rearrangement). Supported by a cascade of alkyl chain fragmentation ions, this pattern provides a robust and unique fingerprint for the confident structural elucidation of this α,β-unsaturated ester. The provided GC-MS protocol serves as a validated starting point for researchers to obtain high-quality, reproducible data for this and structurally related compounds.

References

- Vertex AI Search. (2013). Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS) 1.

- Vertex AI Search. (2025). How GC-MS Detects Volatile Organic Compounds (VOCs): Complete Technical Guide.

- Vertex AI Search. (2009). Volatile Organic Compounds - by GC/MS Capillary Column Technique.

- JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2.

- Whitman College. (n.d.). GCMS Section 6.

- Royal Society of Chemistry. (2024).

- Chemistry Steps. (2025). McLafferty Rearrangement.

- ACS Publications. (1999). Molecular ion fragmentation and its effects on mass isotopomer abundances of fatty acid methyl esters ionized by electron impact. Journal of the American Society for Mass Spectrometry.

- PubMed. (n.d.).

- PubMed. (n.d.). Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants.

- ACS Publications. (2005). A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters. Journal of Agricultural and Food Chemistry.

- Organic Chemistry Tutor. (n.d.). The McLafferty Rearrangement.

- ResearchGate. (n.d.).

- PubMed. (2005).

- Agilent. (n.d.).

- ResearchGate. (n.d.).

- Shimadzu. (n.d.). Double bond localization in unsaturated fatty acid methyl esters (FAME)

- PubMed. (2010).

- PubChem. (n.d.).

- Shimadzu. (n.d.). Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source.

- Sigma-Aldrich. (n.d.). Fatty Acid Methyl Esters Standard Mixture.

- JEOL Resources. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis v2 - MSTips 301.

- ACS Publications. (n.d.). Mass Spectrometric Studies of Unsaturated Methyl Esters. The Journal of Physical Chemistry.

- MSU Chemistry. (n.d.). Mass Spectrometry.

- Harned Research Group. (n.d.).

- Chemistry LibreTexts. (2023).

- YouTube. (2022).

- NIST WebBook. (n.d.). 2-Nonynoic acid, methyl ester.

- Harned Research Group. (n.d.).

- Intro to Mass Spectrometry. (n.d.).

- Chemguide. (n.d.).

- NIST. (n.d.). NIST 23 Mass Spectral Library.

- University of Arizona. (n.d.).

Sources

- 1. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jeol.com [jeol.com]

- 3. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis v2 - MSTips 301 | JEOL Resources [jeolusa.com]

- 4. uni-saarland.de [uni-saarland.de]

- 5. GCMS Section 6.14 [people.whitman.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. newtowncreek.info [newtowncreek.info]

- 11. dem.ri.gov [dem.ri.gov]

- 12. agilent.com [agilent.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available [sisweb.com]

1H and 13C NMR spectroscopy data for methyl 2-methylnon-2-enoate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 2-Methylnon-2-enoate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. For researchers, scientists, and professionals in drug development, a deep understanding of ¹H and ¹³C NMR is fundamental for characterizing synthetic intermediates and final products. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of methyl 2-methylnon-2-enoate, a classic example of an α,β-unsaturated ester. We will delve into the theoretical prediction of its spectral features, grounded in established principles of chemical shifts and spin-spin coupling, and provide a robust experimental protocol for acquiring high-fidelity data.

The Structural Landscape of Methyl 2-Methylnon-2-enoate

Methyl 2-methylnon-2-enoate possesses a core structure featuring a carbon-carbon double bond conjugated with a methyl ester. This conjugation is the primary determinant of the molecule's electronic environment and, consequently, its characteristic NMR signature. The electron-withdrawing nature of the carbonyl group significantly influences the chemical shifts of the nearby vinylic and allylic protons and carbons. For clarity in our analysis, the atoms are systematically numbered as shown below.

Caption: Structure of Methyl 2-Methylnon-2-enoate with Atom Numbering.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum is predicted to display seven distinct signals, each corresponding to a unique chemical environment within the molecule. The deshielding effect of the ester and alkene functionalities will be the dominant factor in determining the chemical shifts.

| Assigned Proton | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H₉ | ~0.89 | Triplet | 3H | J ≈ 7.0 | Terminal methyl group in a long alkyl chain, shielded. |

| H₅, H₆, H₇, H₈ | ~1.2-1.4 | Multiplet | 8H | - | Overlapping signals of the methylene groups in the alkyl chain. |

| H₁₁ | ~1.8-2.1 | Singlet (or narrow q) | 3H | - | Vinylic methyl group, deshielded by the double bond. |

| H₄ | ~2.20 | Quartet | 2H | J ≈ 7.5 | Allylic protons, deshielded by proximity to the double bond. |

| H₁₀ | ~3.70 | Singlet | 3H | - | Methyl ester protons, deshielded by the adjacent oxygen atom.[1] |

| H₃ | ~6.80 | Triplet | 1H | J ≈ 7.5 | Vinylic proton at the β-position, strongly deshielded by the conjugated carbonyl group.[2] |

Expertise in Action: Causality of Chemical Shifts

-

The β-Proton (H₃): The significant downfield shift of H₃ to ~6.80 ppm is a hallmark of α,β-unsaturated carbonyl systems. The polarization of the π-system draws electron density away from the β-carbon, leaving the attached proton highly deshielded.[2]

-

Allylic Protons (H₄): The position of these protons (~2.20 ppm) is a key indicator of their proximity to the double bond. While they are on an sp³-hybridized carbon, the adjacent π-system causes moderate deshielding.

-

Vinylic Methyl (H₁₁): The chemical shift of this group is sensitive to the stereochemistry of the double bond. In many α,β-unsaturated esters, the chemical shift of a methyl group at the C2 position provides clues to the E/Z configuration.[3][4]

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show eleven distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts are primarily dictated by the hybridization of the carbon and the electronegativity of its neighbors.

| Assigned Carbon | Predicted δ (ppm) | Rationale |

| C9 | ~14.1 | Terminal methyl carbon of the alkyl chain. |

| C11 | ~12-15 | Vinylic methyl carbon, shielded compared to other sp³ carbons. |

| C8 | ~22.6 | Methylene carbon in the alkyl chain. |

| C6, C7 | ~28-30 | Methylene carbons in the alkyl chain. |

| C5 | ~31.7 | Methylene carbon in the alkyl chain. |

| C4 | ~33.5 | Allylic carbon, slightly deshielded. |

| C10 | ~51.5 | Methyl ester carbon, attached to an electronegative oxygen. |

| C2 | ~128.5 | Quaternary vinylic carbon (α-carbon), shielded relative to C3. |

| C3 | ~145.0 | Vinylic carbon (β-carbon), significantly deshielded by the carbonyl group. |

| C1 | ~168.0 | Ester carbonyl carbon, characteristic downfield shift.[5] |

Trustworthiness Through Self-Validating Data:

The predicted ¹³C spectrum provides an internal check on the structural assignment. The presence of a signal in the 165-175 ppm region is strong evidence for an ester carbonyl.[6] Furthermore, two distinct signals in the vinylic region (120-150 ppm) confirm the presence of the C=C double bond, with the β-carbon (C3) appearing further downfield than the α-carbon (C2). The remaining upfield signals should correspond predictably to the carbons of the alkyl chain.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data, ensuring accuracy and reproducibility.

A. Sample Preparation

-

Weighing: Accurately weigh 10-20 mg of methyl 2-methylnon-2-enoate directly into a clean, dry vial.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties and well-defined residual solvent peak.[7][8]

-

Internal Standard: CDCl₃ typically contains a small amount of tetramethylsilane (TMS) which serves as the internal standard for referencing the chemical shift scale to 0.00 ppm.

-

Transfer: Transfer the solution to a 5 mm NMR tube using a clean Pasteur pipette. Ensure the sample height is adequate for the spectrometer's receiver coil (typically ~4-5 cm).

Caption: A standard workflow for NMR sample preparation and data acquisition.

B. Spectrometer Setup and ¹H NMR Acquisition

-

Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Acquisition Parameters:

-

Pulse Angle: 30-45° to ensure adequate signal without saturating.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds between scans to allow for full proton relaxation.

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

C. ¹³C NMR Acquisition

-

Decoupling: Use a standard proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

Acquisition Parameters:

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay is crucial, especially for quaternary carbons which have longer relaxation times.

-

Number of Scans: Several hundred to several thousand scans may be necessary due to the low natural abundance of ¹³C.

-

D. Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening) and perform a Fourier transform on the Free Induction Decay (FID) to generate the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorption mode. Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for ¹H or the CDCl₃ residual peak to 77.16 ppm for ¹³C.[2]

-

Integration: For the ¹H spectrum, integrate the area under each peak. The relative ratios of these integrals correspond to the relative number of protons giving rise to each signal.

Conclusion

The ¹H and ¹³C NMR spectra of methyl 2-methylnon-2-enoate are rich with structural information. A systematic analysis of the chemical shifts, multiplicities, and integration values allows for the unambiguous assignment of every proton and carbon in the molecule. The strong deshielding of the β-vinylic proton and carbon is the most characteristic feature, directly confirming the α,β-unsaturated ester motif. By following the detailed experimental protocol provided, researchers can reliably obtain high-quality data to validate the structure and purity of this and similar compounds, ensuring the integrity of their scientific endeavors.

References

- Vertex AI Search. (n.d.). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC.

- Vertex AI Search. (n.d.). 1 - Supplementary Information.

- Vertex AI Search. (n.d.). Approximate 1H and 13C NMR Shifts | PDF | Carbon Compounds | Organic Chemistry.

- Vertex AI Search. (n.d.). Electronic Supplementary Information.

- Canadian Science Publishing. (n.d.). N.M.R. SPECTRA OF SOME α–β UNSATURATED ESTERS.

- nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web.

- ChemicalBook. (n.d.). METHYL 2-NONYNOATE(111-80-8) 13C NMR spectrum.

- University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Esters.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry.

- PubChem. (n.d.). Methyl 2-nonenoate.

- Royal Society of Chemistry. (n.d.). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information.

- Royal Society of Chemistry. (n.d.). α,β-unsaturated esters - Supplementary Information.

- ChemicalBook. (n.d.). METHYL 2-METHYLPENTANOATE(2177-77-7) 13C NMR spectrum.

- Canadian Science Publishing. (n.d.). N.M.R. SPECTRA OF SOME α–β UNSATURATED ESTERS.

- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.

- Sajed, T., Sayeeda, Z., Lee, B. L., et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites.

- BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of α,β-Unsaturated Ketones.

- CASPRE. (n.d.). 13C NMR Predictor.

- BenchChem. (2025). Application Note: Structural Elucidation of Methyl 2-methyl-2-phenylpropanoate using 1H NMR Spectroscopy.

- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

- YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum.

- PubChem. (n.d.). Methyl 2-methylnonanoate.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- NMRdb.org. (n.d.). Predict 13C carbon NMR spectra.

- ChemRxiv. (2025). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy.

- Oregon State University. (2022). 13C NMR Chemical Shift.

- Compound Interest. (2015). A guide to 13C NMR chemical shift values.

- Compound Interest. (2015). A guide to 1H NMR chemical shift values.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. compoundchem.com [compoundchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

The Biosynthetic Architecture of Methyl (E)-2-Methylnon-2-Enoate: A Technical Guide to Bacterial Volatile Production and Analysis

Executive Summary

As a Senior Application Scientist specializing in natural product biosynthesis, I approach the discovery of volatile organic compounds (VOCs) not merely as a cataloging exercise, but as the decoding of a highly regulated enzymatic assembly line. Methyl (E)-2-methylnon-2-enoate is a medium-chain, α,β-unsaturated fatty acid methyl ester (FAME) predominantly identified in the volatile emissions of the gliding bacterium Chitinophaga Fx7914[1].

Unlike standard structural lipids, this compound serves as an extracellular signaling molecule or metabolic sink. The elucidation of its biosynthetic pathway provides researchers and drug development professionals with a critical blueprint for engineering polyketide synthase (PKS) and fatty acid synthase (FAS) systems to produce novel, highly volatile esterified therapeutics.

Mechanistic Architecture of the Biosynthetic Pathway

The biosynthesis of methyl (E)-2-methylnon-2-enoate deviates significantly from canonical fatty acid synthesis, representing a fascinating hybrid of FAS elongation and specialized tailoring steps[1].

Chain Elongation and C(2) Methylation

Standard FAMEs are produced by the iterative condensation of acetyl-CoA (the starter unit) with malonyl-CoA (the extender unit). However, the presence of the C(2) methyl group in methyl (E)-2-methylnon-2-enoate requires a specific divergence. Isotopic feeding experiments have definitively proven that this methyl group is introduced via the incorporation of propanoate[1]. Mechanistically, propanoate is carboxylated to methylmalonyl-CoA, which replaces malonyl-CoA during the terminal elongation cycle of the FAS/PKS machinery.

Enoyl Retention

During a standard FAS cycle, the β-keto intermediate undergoes reduction, dehydration, and a final enoyl-reduction to yield a saturated chain. To achieve the (E)-2-enoate geometry, the enzymatic module skips the final enoyl-reductase (ER) step. This deliberate omission retains the α,β-unsaturation, locking the molecule into its rigid (E)-configuration.

SAM-Dependent Esterification

Free fatty acids possess low vapor pressures, rendering them poor candidates for airborne emission. To volatilize the molecule, the bacterium employs an S-adenosylmethionine (SAM)-dependent methyltransferase[1]. This enzyme catalyzes the transfer of a methyl group from SAM to the carboxylic acid moiety of the (E)-2-methylnon-2-enoic acid intermediate, yielding the highly volatile methyl ester.

Biosynthetic pathway of methyl (E)-2-methylnon-2-enoate detailing precursor incorporation.

Experimental Workflows: Trapping and Isotopic Validation

To ensure scientific integrity, the protocols used to map this pathway must be self-validating. We achieve this by combining targeted isotopic perturbation with high-efficiency headspace trapping[2].

Protocol: Isotopic Feeding and CLSA Trapping

Solid Phase Microextraction (SPME) is often insufficient for capturing trace, highly volatile esters over extended metabolic cycles. Instead, we utilize a Closed-Loop Stripping Apparatus (CLSA)[2].

-

Culture Preparation: Inoculate Chitinophaga Fx7914 in 50 mL of CYG liquid broth. Incubate at 30°C for 24 hours to reach the exponential growth phase.

-

Isotope Administration: Spike the culture with 1 mM of either [D3]-L-methionine or [1-13C]-sodium propanoate.

-

Causality Check: Administering precursors during the exponential phase ensures the enzymes of secondary metabolism are actively transcribing, maximizing isotopic integration into the FAS/PKS pathways.

-

-

CLSA Setup: Connect the culture flask to the CLSA system. Circulate the headspace air continuously through a 1.5 mg activated charcoal filter for 48 hours.

-

Causality Check: Continuous stripping prevents product inhibition in the culture and accumulates trace VOCs that would otherwise be lost during standard liquid-liquid extraction.

-

-

Elution: Extract the trapped volatiles from the charcoal filter using 50 µL of high-purity dichloromethane (CH2Cl2). The extreme non-polarity of CH2Cl2 ensures optimal recovery of the hydrophobic ester.

-

GC-MS Validation: Inject 1 µL of the extract into a GC-MS equipped with an achiral HP-5MS capillary column to confirm the (E)-geometry and measure isotopic shifts.

Experimental workflow for isotopic labeling and CLSA-based headspace analysis of bacterial VOCs.

Quantitative Isotopic Profiling

The validation of the biosynthetic pathway relies on tracking the mass-to-charge (m/z) shifts in the molecular ion and base peak fragments. The unlabelled compound presents a molecular ion at m/z 184. Feeding [D3]-methionine results in a +3 Da shift, proving SAM is the terminal methyl donor. Feeding [1-13C]-propanoate results in a +1 Da shift, validating the methylmalonyl-CoA elongation step[1].

Table 1: Isotopic Incorporation and GC-MS Profiling of Methyl (E)-2-Methylnon-2-Enoate

| Precursor Fed | Target Analyte | Molecular Ion (m/z) | Base Peak (m/z) | Incorporation Rate (%) |

| Unlabeled Control | Methyl (E)-2-methylnon-2-enoate | 184 | 114 | N/A |

| [D3]-Methionine | [D3]-Methyl (E)-2-methylnon-2-enoate | 187 | 117 | >85% |

| [1-13C]-Propanoate | [13C]-Methyl (E)-2-methylnon-2-enoate | 185 | 115 | ~60% |

Strategic Implications for Drug Development

Understanding the biosynthetic logic of methyl (E)-2-methylnon-2-enoate offers a powerful tool for synthetic biologists. By isolating the specific SAM-dependent methyltransferase responsible for this volatilization, drug development professionals can engineer heterologous expression systems (e.g., in E. coli or Streptomyces) to cap and volatilize larger, more complex polyketide drugs. This strategy holds immense potential for developing inhalable therapeutics or novel antimicrobial fumigants.

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Methyl 2-Methylnon-2-enoate in Insect Olfaction

Abstract

The insect olfactory system represents a highly sensitive and specific chemosensory apparatus that is fundamental to survival and reproduction. It governs critical behaviors such as locating food, mates, and suitable oviposition sites.[1] The ability to modulate this system with specific volatile compounds holds immense potential for the development of novel pest management strategies and for advancing our fundamental understanding of neurobiology. This guide presents a comprehensive, methodology-driven framework for elucidating the complete mechanism of action of a novel semiochemical, using methyl 2-methylnon-2-enoate as a model compound. We will proceed through a logical, multi-tiered experimental workflow, from initial validation of olfactory activity to the precise identification of the cognate receptor and the downstream signaling cascade. Each section details the causality behind the experimental choices and provides robust, field-proven protocols designed for reproducibility and scientific integrity.

Introduction: The Olfactory Challenge

Insects perceive their chemical environment through olfactory sensory neurons (OSNs) primarily housed in hair-like structures called sensilla on the antennae and maxillary palps.[2][3] The detection of a volatile molecule like methyl 2-methylnon-2-enoate initiates a sophisticated signal transduction cascade. The process begins when the odorant molecule enters the sensillum through cuticular pores and is transported across the aqueous sensillum lymph, often by Odorant-Binding Proteins (OBPs).[1] The molecule then binds to a specific Olfactory Receptor (OR), a ligand-gated ion channel located on the dendritic membrane of an OSN.[4][5]

Insect ORs typically function as a heterodimeric complex, consisting of a variable, odorant-tuning OR subunit and a highly conserved co-receptor known as Orco.[6][7] Ligand binding induces a conformational change, opening the ion channel and causing a depolarization of the neuron's membrane. This generates an action potential that travels down the axon to the antennal lobe of the insect brain, where the information is processed, ultimately leading to a specific behavioral response.[2]

This guide provides a systematic approach to unraveling this pathway for our compound of interest, methyl 2-methylnon-2-enoate.

Part 1: Initial Olfactory Screening and Behavioral Validation

Core Objective: To empirically determine if a target insect species can detect methyl 2-methylnon-2-enoate and to characterize the resulting behavioral response (e.g., attraction or repulsion).

Scientific Rationale: Before investing in resource-intensive molecular studies, it is critical to first confirm that the compound is biologically active. We employ a two-step process: electroantennography (EAG) to confirm peripheral detection and a behavioral assay to determine the functional consequence.

Methodology 1.1: Electroantennography (EAG) for Olfactory Activity Screening

EAG provides a rapid and sensitive measure of the summed electrical potential from all responding OSNs on the antenna, serving as a direct proxy for overall olfactory detection.[8][9] A significant EAG response confirms that one or more receptor types on the antenna are activated by the test compound.

Experimental Protocol: EAG Recording

-

Insect Preparation:

-

Immobilize an adult insect (e.g., Aedes aegypti or Drosophila melanogaster) in a pipette tip, leaving the head and antennae exposed.[10]

-

Mount the pipette tip on a microscope slide using modeling clay or wax.

-

Using fine tungsten needles, carefully fix the head in place to prevent movement.

-

-

Electrode Preparation and Placement:

-

Prepare two glass capillary microelectrodes pulled to a fine point and filled with an appropriate electrolyte solution (e.g., Kaissling saline).[8]

-

Carefully insert the reference electrode into the insect's eye.

-

Excise the terminal segment of one antenna with microscissors and gently place the recording electrode over the cut end, ensuring a stable electrical connection.[11]

-

-

Stimulus Preparation and Delivery:

-

Prepare serial dilutions of methyl 2-methylnon-2-enoate (e.g., 1 µg/µL, 10 µg/µL, 100 µg/µL) in a high-purity solvent like hexane.

-

Apply 10 µL of each solution to a small filter paper strip and insert it into a Pasteur pipette. Prepare a solvent-only pipette as a negative control and a known potent odorant as a positive control.

-

A continuous stream of purified, humidified air is passed over the antenna via a main airline.

-

The stimulus pipette is inserted into a port in the main airline, and a calibrated puff of air (e.g., 500 ms duration) is injected, delivering the odorant to the antenna.[11]

-

-

Data Acquisition and Analysis:

-

The potential difference between the electrodes is amplified and recorded.

-

The amplitude of the negative voltage deflection is measured as the EAG response.

-

To account for antennal viability, responses are normalized as a percentage of the response to the positive control.[11]

-

Data Presentation: Hypothetical EAG Responses

| Compound | Concentration (µg) | Mean EAG Response (mV) | Normalized Response (%) |

| Hexane (Control) | N/A | 0.1 ± 0.05 | 0% |

| Methyl 2-methylnon-2-enoate | 1 | 0.8 ± 0.2 | 40% |

| Methyl 2-methylnon-2-enoate | 10 | 1.5 ± 0.3 | 75% |

| Methyl 2-methylnon-2-enoate | 100 | 2.1 ± 0.4 | 105% |

| Linalool (Positive Control) | 10 | 2.0 ± 0.3 | 100% |

Methodology 1.2: Y-Tube Olfactometer for Behavioral Assessment

While EAG confirms detection, it does not reveal the valence of the behavior. A dual-choice behavioral assay, such as a Y-tube olfactometer, is essential to determine if the compound is an attractant, a repellent, or neutral.[12]

Experimental Protocol: Y-Tube Olfactometer Assay

-

Apparatus Setup:

-

A glass Y-tube is positioned horizontally with a constant, purified airflow entering each arm and exiting through the base.

-

One arm is connected to a stimulus chamber containing filter paper treated with methyl 2-methylnon-2-enoate (e.g., 10 µL of a 10 µg/µL solution).

-

The other arm is connected to an identical chamber containing a solvent-treated filter paper (control).

-

-

Insect Release and Observation:

-

A single insect is released at the base of the Y-tube.

-

The insect is given a set amount of time (e.g., 5 minutes) to make a choice.

-

A "choice" is recorded when the insect moves a set distance (e.g., 2 cm) into one of the arms and remains for at least 30 seconds.

-

-

Data Analysis:

-

The number of insects choosing the treatment arm versus the control arm is recorded.

-

A Chi-squared (χ²) test is used to determine if the observed distribution differs significantly from a random 50:50 distribution.

-

A Performance Index (PI) can be calculated as (N_treatment - N_control) / (N_total), where a positive value indicates attraction and a negative value indicates repulsion.[13]

-

Visualization: Initial Screening Workflow

Caption: Workflow for initial screening of a novel semiochemical.

Part 2: Identification of Responding Olfactory Sensory Neurons (OSNs)

Core Objective: To identify the specific class of OSNs that detect methyl 2-methylnon-2-enoate.

Scientific Rationale: EAG provides a population-level response. To advance toward the molecular receptor, we must pinpoint the individual neuron(s) responsible for the signal. Single-Sensillum Recording (SSR) is the gold-standard technique for this purpose, allowing for the direct measurement of action potentials from one or a few OSNs housed within a single sensillum.[14][15]

Methodology 2.1: Single-Sensillum Recording (SSR)

By recording from different morphological types of sensilla (e.g., trichoid, basiconic, coeloconic), we can create a functional map of the antenna and identify the specific sensillum type, and thus the OSN(s) within it, that responds to our compound.

Experimental Protocol: SSR

-

Insect Preparation:

-

The insect is mounted as described for EAG, but with greater care to stabilize the antenna. The antenna is often fixed to a glass coverslip with a tiny drop of wax or double-sided tape to expose the sensilla of interest.[10]

-

-

Electrode Placement:

-

A sharpened tungsten or glass reference electrode is inserted into the eye.[14]

-

The recording electrode, also a sharpened tungsten wire, is connected to a high-impedance amplifier and carefully maneuvered using a micromanipulator.

-

Under high magnification, the tip of the recording electrode is inserted through the cuticle at the base of a target sensillum until contact is made with the sensillum lymph, evidenced by the appearance of spontaneous spike activity.[10][14]

-

-

Stimulus and Recording:

-

Stimulus delivery is identical to the EAG protocol.

-

The electrical activity (action potentials or "spikes") of the OSN(s) is recorded for a period before, during, and after the stimulus puff.

-

-

Data Analysis:

-

The number of spikes in the 1-second interval following stimulation is counted and subtracted from the number of spikes in the 1-second interval prior to stimulation (spontaneous activity).

-

If a sensillum houses multiple OSNs, they can often be distinguished by differences in spike amplitude, allowing for the assignment of responses to a specific neuron (e.g., 'A' or 'B' neuron).[10][16]

-

A dose-response curve is generated by testing serial dilutions of the compound.

-

Data Presentation: Hypothetical SSR Responses from Different Sensilla

| Sensillum Type | Neuron | Spontaneous Firing Rate (spikes/s) | Response to Methyl 2-methylnon-2-enoate (spikes/s) |

| Trichoid T1 | A | 10 ± 2 | 12 ± 3 |

| Trichoid T1 | B | 5 ± 1 | 6 ± 2 |

| Basiconic AB2 | A | 15 ± 4 | 120 ± 15 |

| Basiconic AB2 | B | 20 ± 5 | 18 ± 6 |

| Coeloconic AC4 | A | 8 ± 3 | 9 ± 2 |

Visualization: SSR Experimental Setup

Caption: Diagram of the Single-Sensillum Recording (SSR) configuration.

Part 3: De-orphanization of the Cognate Olfactory Receptor

Core Objective: To definitively identify the specific molecular receptor (OR) that binds methyl 2-methylnon-2-enoate.

Scientific Rationale: Having identified a responsive OSN (e.g., the 'A' neuron in the AB2 sensillum), the next step is to identify the OR it expresses. This is typically achieved by performing transcriptomics on the identified sensilla to find candidate OR genes. These candidates are then functionally expressed in a heterologous system, a null biological system that allows for the isolated study of the receptor's function. The Xenopus laevis oocyte system is a robust and widely used platform for this "de-orphanization" process.[17][18]

Methodology 3.1: Heterologous Expression and Two-Electrode Voltage Clamp

Candidate OR genes are co-expressed with the conserved co-receptor Orco in Xenopus oocytes. The oocytes are then voltage-clamped, and their response to the application of methyl 2-methylnon-2-enoate is measured as an inward current, confirming a direct ligand-receptor interaction.[17][18]

Experimental Protocol: OR Functional Characterization

-

cRNA Synthesis:

-

Clone the full-length coding sequences of candidate ORs (e.g., ORx, ORy, ORz) and the Orco gene into a suitable expression vector.

-

Linearize the plasmids and use an in vitro transcription kit to synthesize capped RNA (cRNA) for each gene.

-

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate stage V–VII oocytes from a female Xenopus laevis frog.

-

Inject each oocyte with a mixture of cRNA for Orco and one candidate OR (e.g., 25 ng of Orco + 25 ng of ORx). Inject a control group with Orco cRNA only.

-

Incubate the injected oocytes for 3-7 days to allow for protein expression.

-

-

Two-Electrode Voltage Clamp (TEVC) Recording:

-

Place a single oocyte in a recording chamber continuously perfused with buffer.

-

Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) and clamp the membrane potential at -80 mV.

-

Apply methyl 2-methylnon-2-enoate (dissolved in buffer) to the oocyte for a set duration.

-

-

Data Analysis:

-

Record the inward current generated in response to the compound application.

-

A significant current response in the ORx+Orco oocytes, but not in the Orco-only controls, confirms that ORx is the receptor for methyl 2-methylnon-2-enoate.

-

Generate a dose-response curve to determine the EC₅₀ (the concentration that elicits a half-maximal response).

-

Data Presentation: Hypothetical TEVC Responses

| Oocyte Expression | Ligand (100 µM) | Mean Inward Current (nA) |

| Orco only | Methyl 2-methylnon-2-enoate | 5 ± 2 |

| ORx + Orco | Methyl 2-methylnon-2-enoate | 850 ± 95 |

| ORy + Orco | Methyl 2-methylnon-2-enoate | 8 ± 3 |

| ORz + Orco | Methyl 2-methylnon-2-enoate | 6 ± 2 |

Visualization: Heterologous Expression Workflow

Caption: Workflow for identifying a cognate OR using Xenopus oocytes.

Part 4: The Complete Mechanistic Pathway

Synthesis: Through the systematic application of the described methodologies, we have successfully elucidated the mechanism of action of methyl 2-methylnon-2-enoate. The combined data from EAG, SSR, behavioral assays, and heterologous expression allows us to construct a complete and validated model of its activity within the insect olfactory system.

The Unraveled Mechanism:

-

Detection: Methyl 2-methylnon-2-enoate is detected by the insect's antenna, specifically by the 'A' neuron within the AB2 basiconic sensilla.

-

Molecular Recognition: The compound binds directly to the olfactory receptor ORx, which is expressed on the dendrite of this neuron.

-

Signal Transduction: Binding of methyl 2-methylnon-2-enoate to the ORx/Orco ion channel complex causes it to open, allowing an influx of cations.[19]

-

Neural Encoding: This influx depolarizes the OSN membrane, generating a train of action potentials that propagates down the axon.

-

Behavioral Output: The signal is processed in the antennal lobe, leading to a specific, observable behavior, such as attraction towards the odor source.

Visualization: Complete Olfactory Signaling Pathway

Caption: The complete mechanism of action for methyl 2-methylnon-2-enoate.

Conclusion and Future Directions

This guide has outlined a rigorous, phased approach to fully characterize the mechanism of action of a novel semiochemical in insect olfaction. By integrating electrophysiological, behavioral, and molecular techniques, we can move from a simple observation of activity to a precise, receptor-level understanding. This knowledge is not only academically valuable but also provides a powerful platform for applied science. The identified receptor, ORx, can now be used in high-throughput screening assays to discover more potent or selective agonists and antagonists, paving the way for the rational design of next-generation insect control agents.

References

-

Wikipedia. Single sensillum recording. [Link]

-

Pelosi, P., et al. (2010). Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae. Journal of Visualized Experiments. [Link]

-

Gonzalez, F., et al. (2019). Peripheral olfactory signaling in insects. Frontiers in Cellular Neuroscience. [Link]

-

Task, D., & Potter, C. J. (2020). Molecular mechanisms of olfactory detection in insects: beyond receptors. Open Biology. [Link]

-

Wikipedia. Insect olfaction. [Link]

-

Ali, S. A., et al. (2015). Understanding Insect Behaviors and Olfactory Signal Transduction. Enliven: Journal of Genetic, Molecular and Cellular Biology. [Link]

-

Leal, W. S. (2017). Access to the odor world: olfactory receptors and their role for signal transduction in insects. Cellular and Molecular Life Sciences. [Link]

-

Kazawa, T. (2016). Single Sensillum Recording: An electrophysiological recording that directly reveal olfactory transduction mechanisms in insects. Journal of the Japanese Society for Comparative Physiology and Biochemistry. [Link]

-

Pellegrino, M., & Nakagawa, T. (2010). Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae. ResearchGate. [Link]

-

JoVE (Journal of Visualized Experiments). (2024). Single Sensillum Recordings have been conducted on the insects Drosophila and Anopheles gambiae. YouTube. [Link]

-

University of Göttingen. Electroantennography (EAG). [Link]

-

Lahondère, C., & Vinauger, C. (2021). A Step-by-Step Guide to Mosquito Electroantennography. Journal of Visualized Experiments. [Link]

-

Fleischer, J., et al. (2022). Recent Insights into Insect Olfactory Receptors and Odorant-Binding Proteins. Insects. [Link]

-

Ueira-Vieira, C., et al. (2014). A versatile, simple and reliable method for heterologous expression of insect olfactory receptors in the fruit fly. eScholarship, University of California. [Link]

-

Jones, P. L., & Pask, G. M. (2012). Functional assay of mammalian and insect olfactory receptors using Xenopus oocytes. Methods in Molecular Biology. [Link]

-

Hou, X., et al. (2019). Functional characterization of odorant receptors from the moth Eriocrania semipurpurella: A comparison of results in the Xenopus oocyte and HEK cell systems. Lund University. [Link]

-

Miazzi, F., et al. (2023). Heterologous expression of insect IRs in transgenic Drosophila melanogaster. bioRxiv. [Link]

-

Ockenfels Syntech GmbH. ELECTROANTENNOGRAPHY. [Link]

-

Peach, D. A., et al. (2022). Behavioural Responses of Male Aedes albopictus to Different Volatile Chemical Compounds. Insects. [Link]

-

Pham, M. H., & Ray, A. (2015). Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact. Journal of Medical Entomology. [Link]

-

Christensen, T. A., & Hildebrand, J. G. (1994). Insect Olfaction. Entomology. [Link]

-

Serdo, B. A. (2024). Insects' perception and behavioral responses to plant semiochemicals. PeerJ. [Link]

-

Del Mármol, J., et al. (2021). The structural basis of odorant recognition in insect olfactory receptors. Nature. [Link]

-

Renwick, J. A. A. (2018). Behavioral Responses of Insects to Plant Secondary Compounds. ResearchGate. [Link]

-

El-Shafie, H. A. F. (2020). Pheromones and Chemical Communication in Insects. IntechOpen. [Link]

-

Venthur, H., & Masuh, H. (2015). Behavioral Response of Aedes aegypti (Diptera: Culicidae) Larvae to Synthetic and Natural Attractants and Repellents. Journal of Medical Entomology. [Link]

-

Sali, A., et al. (2023). M2OR: a database of olfactory receptor–odorant pairs for understanding the molecular mechanisms of olfaction. Nucleic Acids Research. [Link]

-

Del Mármol, J., et al. (2021). The structural basis of odorant recognition in insect olfactory receptors. bioRxiv. [Link]

-

National Center for Biotechnology Information. Methyl 2-nonenoate. PubChem. [Link]

-

Zhang, Y., et al. (2025). Molecular Mechanism Analysis of the Activation of Human Olfactory Receptor OR9Q2 by 4-Methylphenol. International Journal of Molecular Sciences. [Link]

Sources

- 1. slunik.slu.se [slunik.slu.se]

- 2. Insect olfaction - Wikipedia [en.wikipedia.org]

- 3. enlivenarchive.org [enlivenarchive.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. The structural basis of odorant recognition in insect olfactory receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. biorxiv.org [biorxiv.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]

- 10. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Behavioral Response of Aedes aegypti (Diptera: Culicidae) Larvae to Synthetic and Natural Attractants and Repellents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Single sensillum recording - Wikipedia [en.wikipedia.org]

- 15. Single Sensillum Recording: An electrophysiological recording that directly reveal olfactory transduction mechanisms in insects [jstage.jst.go.jp]

- 16. researchgate.net [researchgate.net]

- 17. escholarship.org [escholarship.org]

- 18. Functional assay of mammalian and insect olfactory receptors using Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic stability of methyl 2-methylnon-2-enoate isomers

Title: Thermodynamic Stability and Isomerization Dynamics of Methyl 2-Methylnon-2-enoate

Executive Summary

Methyl 2-methylnon-2-enoate (CAS 56898-36-3)[1] is a highly valuable α,β -unsaturated ester utilized extensively as a synthetic intermediate, a fragrance compound, and a precursor in pheromone synthesis[2]. Like many α -substituted α,β -unsaturated esters, its chemical behavior, biological activity, and physical properties are inextricably linked to its E/Z geometric isomerism[3]. As a Senior Application Scientist, I approach the synthesis and isolation of these isomers not as a mere procedural task, but as a system governed by strict thermodynamic and kinetic rules. This technical guide provides a comprehensive mechanistic analysis of the thermodynamic stability of methyl 2-methylnon-2-enoate isomers and outlines field-proven, self-validating protocols for their diastereoselective synthesis and analytical characterization.

Structural and Thermodynamic Framework

To understand the thermodynamic preference of methyl 2-methylnon-2-enoate, we must first establish the stereochemical priorities using the Cahn-Ingold-Prelog (CIP) rules[3]:

-

α -Carbon (C2): The carbomethoxy group (-COOCH 3 ) takes priority over the methyl group (-CH 3 ) due to the higher atomic number of oxygen.

-

β -Carbon (C3): The hexyl chain (-C 6 H 13 ) takes priority over the hydrogen atom (-H).

Consequently, in the (E)-isomer, the high-priority carbomethoxy and hexyl groups are positioned trans to one another. In the (Z)-isomer, they are cis.

The Role of Allylic ( A(1,3) ) Strain

The thermodynamic stability of α,β -unsaturated esters is dictated by the minimization of steric clash while maintaining orbital coplanarity for π -conjugation[4].

-

(E)-Isomer (Thermodynamically Favored): The bulky β -hexyl group is cis to the small α -methyl group. The steric repulsion here ( A(1,2) strain) is relatively minor. The ester group is free to adopt an s-cis or s-trans conformation coplanar with the alkene without severe steric penalty.

-

(Z)-Isomer (Thermodynamically Disfavored): The β -hexyl group is cis to the α -carbomethoxy group. Because the ester must remain coplanar with the double bond to maintain resonance stabilization, the effective steric bulk of the ester group clashes violently with the aliphatic hexyl chain. This severe A(1,3) allylic strain significantly raises the ground-state energy of the (Z)-isomer, making the (E)-isomer the overwhelming thermodynamic sink[5].

Quantitative Data Presentation

The following table summarizes the comparative thermodynamic and analytical parameters of the two isomers, acting as a quick-reference guide for laboratory validation.

| Parameter | (E)-Methyl 2-methylnon-2-enoate | (Z)-Methyl 2-methylnon-2-enoate |

| Relative Stability | High (Thermodynamic Product) | Low (Kinetic/Photostationary Product) |

| Primary Steric Strain | A(1,2) (Hexyl ↔ Methyl) | A(1,3) (Hexyl ↔ Carbomethoxy) |

| Synthesis Pathway | HWE Olefination (Excess Base)[6] | Photochemical Isomerization[5] |

| 1 H NMR ( β -proton) | ~6.7 - 6.9 ppm (Deshielded by cis C=O) | ~5.8 - 6.0 ppm (No cis C=O deshielding) |

| GC Elution Order | Later (Higher effective boiling point) | Earlier (Lower effective boiling point) |

Experimental Protocols: A Self-Validating System

To rigorously study these isomers, one must be able to synthesize, interconvert, and validate them. The following protocols are designed with built-in causality to ensure reproducibility.

Protocol 1: Diastereoselective Synthesis of the (E)-Isomer via Horner-Wadsworth-Emmons (HWE) Olefination

Causality: The HWE reaction utilizing an ester-stabilized phosphonate is highly reversible at the oxaphosphetane intermediate stage. This reversibility places the reaction under strict thermodynamic control, funneling the intermediates into the more stable trans-oxaphosphetane, which irreversibly collapses to the (E)-alkene[6].

-

Preparation: In a flame-dried, argon-purged flask, suspend 1.1 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous THF at 0 °C.

-

Ylide Formation: Dropwise add 1.1 equivalents of triethyl 2-phosphonopropionate. Observation: H2 gas evolution indicates the formation of the stabilized phosphonate carbanion. Stir for 30 minutes until the solution is clear.

-

Olefination: Slowly add 1.0 equivalent of heptanal. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Workup: Quench with saturated aqueous NH 4 Cl. Extract with diethyl ether (3x), wash the combined organic layers with brine, dry over anhydrous MgSO 4 , and concentrate in vacuo.

-

Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate 95:5) to yield >95% pure (E)-methyl 2-methylnon-2-enoate.

Protocol 2: Contra-Thermodynamic Isomerization to the (Z)-Isomer

Causality: Accessing the higher-energy (Z)-isomer requires bypassing ground-state thermodynamics. By utilizing UV irradiation and a triplet sensitizer, the (E)-alkene is excited to a triplet state ( T1 ) where the C=C π -bond is temporarily broken, allowing free rotation. Relaxation to the ground state ( S0 ) yields a photostationary mixture enriched in the less stable (Z)-isomer[5].

-

Solution Preparation: Dissolve 10 mmol of pure (E)-methyl 2-methylnon-2-enoate in 100 mL of degassed benzene.

-

Sensitization: Add 0.5 equivalents of benzophenone (triplet sensitizer).

-

Irradiation: Irradiate the solution using a medium-pressure mercury lamp (365 nm) in a quartz reactor for 6-8 hours under continuous argon sparging.

-

Monitoring: Monitor the E/Z ratio via GC-MS until the photostationary state is reached (typically ~60:40 E:Z).

-

Isolation: Carefully separate the (Z)-isomer from the (E)-isomer using silver-nitrate impregnated silica gel chromatography (AgNO 3 -Silica), which differentially coordinates the π -systems based on steric accessibility.

Protocol 3: Analytical Validation (GC-MS & 1 H NMR)

Causality: A protocol is only as good as its analytical validation.

-

GC-MS: Inject the sample onto a non-polar capillary column (e.g., HP-5MS). The (Z)-isomer will elute first due to its less planar structure and weaker intermolecular packing.

-

1 H NMR (CDCl 3 , 400 MHz): Locate the olefinic β -proton (C3-H). In the (E)-isomer, this proton is cis to the ester carbonyl. The magnetic anisotropy of the carbonyl oxygen heavily deshields this proton, shifting it downfield to ~6.8 ppm. In the (Z)-isomer, the proton is trans to the carbonyl, appearing significantly upfield at ~5.9 ppm. This Δδ is the definitive, self-validating proof of geometric configuration.

Workflow Visualization

Workflow of thermodynamic synthesis, photochemical E/Z isomerization, and NMR validation.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. CAS 111-79-5: Methyl 2-nonenoate | CymitQuimica [cymitquimica.com]

- 3. studymind.co.uk [studymind.co.uk]

- 4. mdpi.com [mdpi.com]

- 5. Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unsaturated ester synthesis by condensation, C-C coupling or oxidation [organic-chemistry.org]

Application Note: Synthesis and Purification of Methyl 2-Methylnon-2-enoate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Methodology: Horner-Wadsworth-Emmons (HWE) Olefination

Introduction & Mechanistic Rationale

Methyl 2-methylnon-2-enoate is an α,β -unsaturated ester featuring a hydrophobic hydrocarbon chain, widely utilized as a chemical intermediate in surfactant production, lipid research, and as a specialized fragrance analog[1]. While related unbranched esters (like methyl 2-nonenoate) can be accessed via simple condensations[2], the α -methylated derivative requires precise stereochemical control.

To achieve high yields and favor the thermodynamic (E) -isomer, this protocol employs the Horner-Wadsworth-Emmons (HWE) olefination . By reacting heptanal with a phosphonate carbanion (derived from methyl 2-(diethoxyphosphoryl)propanoate), the reaction bypasses the difficult separation of triphenylphosphine oxide byproducts typical of standard Wittig reactions. The resulting diethyl phosphate byproduct is highly water-soluble, allowing for a streamlined aqueous work-up.

Experimental Workflow

The following diagram illustrates the critical pathway from precursor activation to final product isolation.

Figure 1: HWE olefination workflow for methyl 2-methylnon-2-enoate synthesis.

Materials and Reagents

Note: All glassware must be oven-dried at 120 °C and cooled under an inert atmosphere (Argon or N₂) prior to use to prevent quenching of the carbanion.

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) | Role |

| Heptanal | 114.19 | 1.0 eq | 1.14 g (1.40 mL) | Electrophile |

| Methyl 2-(diethoxyphosphoryl)propanoate | 224.20 | 1.1 eq | 2.47 g (2.15 mL) | HWE Reagent |

| Sodium Hydride (NaH) (60% in mineral oil) | 24.00 | 1.2 eq | 0.48 g | Base |

| Tetrahydrofuran (THF) (Anhydrous) | 72.11 | N/A | 30.0 mL | Solvent |

| Ammonium Chloride (NH₄Cl) (Sat. Aq.) | 53.49 | Excess | 20.0 mL | Quenching Agent |

Step-by-Step Synthesis Protocol

Phase 1: Carbanion Generation

-

Preparation: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a rubber septum, and an argon inlet.

-

Base Suspension: Add 0.48 g of NaH (60% dispersion) to the flask. Wash the NaH with anhydrous hexane (2 × 5 mL) to remove the mineral oil, decanting the solvent carefully via syringe. Suspend the washed NaH in 20 mL of anhydrous THF.

-

Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

-

Deprotonation: Dilute 2.47 g of methyl 2-(diethoxyphosphoryl)propanoate in 5 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 15 minutes.

-

Expert Insight (Causality): The dropwise addition at 0 °C is critical. The deprotonation is highly exothermic. Maintaining a low temperature prevents thermal degradation of the resulting phosphonate carbanion.

-

Validation: You will observe the evolution of hydrogen gas (bubbling). The reaction is complete when bubbling ceases and the solution becomes clear or slightly yellow (approx. 30 minutes).

-

Phase 2: Aldehyde Addition and Olefination

-

Electrophile Addition: Dilute 1.14 g of heptanal in 5 mL of anhydrous THF. Add this solution dropwise to the carbanion mixture at 0 °C over 15 minutes.

-

Expert Insight (Causality): Gradual addition prevents the localized concentration of aldehyde from becoming too high, which could lead to unwanted aldol condensation side-reactions.

-

-

Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

-

Expert Insight (Causality): While the initial nucleophilic attack occurs rapidly at 0 °C, the subsequent formation and breakdown of the oxaphosphetane intermediate require thermal energy. Allowing it to reach room temperature drives the elimination step to completion, thermodynamically favoring the (E) -alkene.

-

-

Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate solvent system. Stain with potassium permanganate (KMnO₄) to visualize the unsaturated product.

Phase 3: Quenching, Work-up, and Purification

-

Quenching: Once TLC indicates the consumption of heptanal, cool the flask back to 0 °C and carefully add 20 mL of saturated aqueous NH₄Cl solution.

-

Expert Insight (Causality): NH₄Cl provides a mildly acidic quench that safely neutralizes any unreacted NaH and protonates basic intermediates without risking the hydrolysis of the newly formed methyl ester.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

-

Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of Hexane to 5% Ethyl Acetate in Hexane. The target compound, methyl 2-methylnon-2-enoate, will elute as a colorless to pale yellow liquid[1].

References

Sources

Application Note: High-Resolution GC-MS Methods for the Detection and Quantification of Methyl 2-Methylnon-2-enoate

Abstract

This technical guide provides a comprehensive framework for the robust detection and quantification of methyl 2-methylnon-2-enoate, a key unsaturated ester, using gas chromatography-mass spectrometry (GC-MS). Recognizing the challenges associated with the analysis of volatile and semi-volatile organic compounds in complex matrices, this document outlines detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection. The methodologies are designed to deliver high sensitivity, selectivity, and reproducibility, catering to the stringent requirements of researchers, scientists, and professionals in the drug development and fragrance industries.

Introduction: The Analytical Imperative for Methyl 2-Methylnon-2-enoate

Methyl 2-methylnon-2-enoate is an unsaturated fatty acid methyl ester (FAME) that presents unique analytical challenges due to its volatility and potential for isomerization. Accurate and precise quantification is crucial in various fields, from flavor and fragrance profiling to metabolic research. Gas chromatography (GC) is the premier analytical technique for volatile compounds, offering high-resolution separation.[1][2] When coupled with mass spectrometry (MS), it provides a powerful tool for both identification and quantification.[3][4] This application note details a validated GC-MS method, explaining the rationale behind instrumental parameters and sample handling to ensure data integrity and trustworthiness.

Physicochemical Properties of Methyl 2-Methylnon-2-enoate

A thorough understanding of the analyte's properties is fundamental to method development.

| Property | Value | Source |

| Molecular Formula | C11H20O2 | PubChem |

| Molecular Weight | 184.28 g/mol | PubChem |

| Boiling Point (estimated) | 215.6 °C @ 760 mmHg | The Good Scents Company[5] |

| Vapor Pressure (estimated) | 0.1 mmHg @ 25 °C | The Good Scents Company[5] |

| LogP (o/w) (estimated) | 3.97 | The Good Scents Company[5] |

| Solubility | Soluble in organic solvents | N/A |

The compound's volatility makes it an ideal candidate for GC analysis.[2][6] Its non-polar nature, indicated by the high LogP value, guides the selection of an appropriate GC column stationary phase.

Experimental Workflow: From Sample to Signal

The analytical workflow is a multi-step process designed to ensure the accurate and precise measurement of methyl 2-methylnon-2-enoate. Each stage is critical for the overall success of the analysis.

Caption: Experimental workflow for GC-MS analysis.

Detailed Protocols

Sample Preparation: Isolating the Analyte

The choice of sample preparation technique is dictated by the sample matrix and the concentration of the analyte. The primary goal is to extract methyl 2-methylnon-2-enoate from interfering matrix components and concentrate it for analysis.

Protocol 4.1.1: Liquid-Liquid Extraction (LLE)

-

Rationale: LLE is a robust technique for separating analytes based on their differential solubility in immiscible solvents.[3] It is suitable for liquid samples or solid samples that can be dissolved.

-

Step-by-Step:

-

Homogenize 1 g of the sample in 5 mL of a suitable solvent (e.g., water for aqueous samples).

-